エチルパーフルオロオクタンスルホンアミド酸 (EtFOSAA)

概要

説明

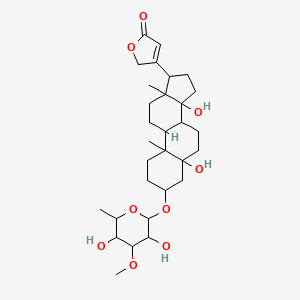

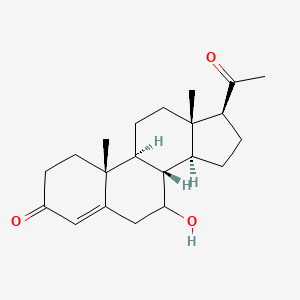

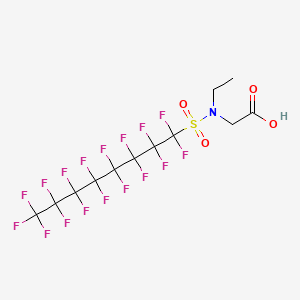

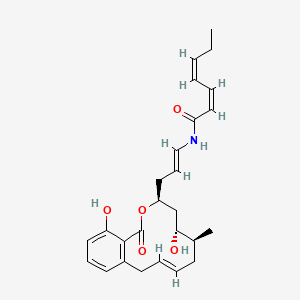

2-(N-エチルパーフルオロオクタンスルホンアミド)酢酸は、独自の化学構造と特性で知られるパーフルオロアルキル物質です。この化合物は、パーフルオロオクタンスルホン酸の鎖の存在を特徴としており、顕著な疎水性と疎油性を付与しています。 廃水などのさまざまな環境試料中の汚染物質として特定されています .

2. 製法

反応条件は、通常、目的の収率を得るために有機溶媒と制御された温度の使用を必要とします 。工業生産方法は、効率と出力を最適化するために、大型反応器と連続フロープロセスを含む場合があります。

科学的研究の応用

2-(N-Ethylperfluorooctanesulfonamido)acetic acid has several scientific research applications:

Environmental Studies: It is used as a marker for studying the contamination and persistence of perfluoroalkyl substances in the environment.

Toxicology: Research on its effects on human health, particularly its impact on thyroid hormone levels and reproductive outcomes.

Analytical Chemistry: Employed as a reference material in the quantification and analysis of perfluoroalkyl substances in various matrices.

Industrial Applications: Utilized in the production of surfactants, adhesives, and other specialty chemicals.

作用機序

2-(N-エチルパーフルオロオクタンスルホンアミド)酢酸の作用機序には、生物分子との相互作用が関与し、細胞プロセスが変化します。 母体および胎児の遊離チロキシン血漿レベルの低下と関連付けられており、内分泌かく乱の可能性を示唆しています 。この化合物は、甲状腺ホルモン受容体や輸送タンパク質と相互作用し、正常なホルモンバランスを阻害する可能性があります。

6. 類似化合物の比較

2-(N-エチルパーフルオロオクタンスルホンアミド)酢酸は、特定のパーフルオロオクタンスルホン酸の鎖とエチルスルホンアミド基のために独特です。類似の化合物には、次のものがあります。

パーフルオロオクタンスルホン酸 (PFOS): エチル基とグリシン部分が欠けています。

パーフルオロオクタン酸 (PFOA): スルホンアミド基の代わりにカルボン酸基を含んでいます。

N-エチルパーフルオロオクタンスルホンアミド (N-EtFOSE): 酢酸部分が含まれていない類似の構造.

これらの化合物は、いくつかの化学的特性を共有していますが、特定の用途や生物学的効果が異なります。

生化学分析

Biochemical Properties

N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. The compound’s fluorinated tail allows it to interact with hydrophobic regions of proteins and enzymes, potentially altering their conformation and activity. For example, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can interact with membrane-bound enzymes, affecting their function and stability .

Cellular Effects

N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s surfactant properties enable it to disrupt cell membranes, leading to changes in membrane fluidity and permeability. This disruption can impact cell signaling pathways by altering the localization and function of membrane-bound receptors and enzymes. Additionally, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine is known for its high chemical stability, which allows it to persist in the environment and biological systems for extended periods. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can result in cumulative effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. In animal studies, threshold effects have been observed, where a specific dosage level triggers noticeable biochemical and cellular changes. Additionally, high doses of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s bioavailability, distribution, and elimination from the body. N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can also affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the compound’s localization and accumulation in specific tissues and organs. N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine’s distribution within the body can affect its overall biochemical and cellular effects .

Subcellular Localization

The subcellular localization of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can localize to the endoplasmic reticulum, mitochondria, or lysosomes, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s biochemical properties and cellular effects .

準備方法

The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the desired product yield . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and output.

化学反応の分析

2-(N-エチルパーフルオロオクタンスルホンアミド)酢酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、スルホン酸誘導体の生成につながります。

還元: 還元反応により、アミン誘導体が生成される可能性があります。

置換: スルホンアミド基は求核置換反応を起こし、通常、水酸化ナトリウムまたは炭酸カリウムなどの試薬を使用します。

加水分解: 酸性または塩基性条件下で、この化合物はパーフルオロオクタンスルホン酸とエチルアミンを生成するように加水分解する可能性があります.

4. 科学研究への応用

2-(N-エチルパーフルオロオクタンスルホンアミド)酢酸は、いくつかの科学研究に適用されています。

環境研究: 環境中のパーフルオロアルキル物質の汚染と残留性の研究のためのマーカーとして使用されています。

毒性学: 特に甲状腺ホルモンレベルと生殖への影響に関する、ヒトの健康への影響に関する研究.

分析化学: さまざまなマトリックスにおけるパーフルオロアルキル物質の定量および分析における基準物質として使用されています.

類似化合物との比較

2-(N-Ethylperfluorooctanesulfonamido)acetic acid is unique due to its specific perfluorooctane chain and ethylsulfonamido group. Similar compounds include:

Perfluorooctanesulfonic acid (PFOS): Lacks the ethyl group and glycine moiety.

Perfluorooctanoic acid (PFOA): Contains a carboxylic acid group instead of the sulfonamido group.

N-Ethylperfluorooctanesulfonamide (N-EtFOSE): Similar structure but without the acetic acid moiety.

These compounds share some chemical properties but differ in their specific applications and biological effects.

特性

IUPAC Name |

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F17NO4S/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-3H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRXVVGETMYFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2N(C2H5)CH2COOH, C12H8F17NO4S | |

| Record name | EtFOSAA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062760 | |

| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2991-50-6 | |

| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2991-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002991506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-ETHYLPERFLUOROOCTANESULFONAMIDO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT4R503EPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main environmental concerns regarding EtFOSAA?

A: EtFOSAA is an environmentally persistent chemical, meaning it doesn't easily break down in the environment. [, , , , ]. This persistence allows it to accumulate in various environmental compartments, including water, sediment, and biota [, , ]. Furthermore, EtFOSAA can transform into other persistent chemicals, like PFOS, posing additional environmental risks [, , , ].

Q2: Has EtFOSAA been found in the environment?

A: Yes, EtFOSAA has been detected in various environmental matrices, including sediments, sludge, surface water, and even tap water from different countries [, , , , ]. Its presence in these diverse environments highlights its widespread distribution and potential for ecological impact.

Q3: Is there evidence of EtFOSAA accumulating in living organisms?

A: Yes, EtFOSAA can bioaccumulate in aquatic organisms, as demonstrated by studies on the oligochaete Lumbriculus variegatus []. This bioaccumulation potential raises concerns about the transfer and potential magnification of EtFOSAA throughout the food web.

Q4: How is EtFOSAA typically measured in environmental and biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for analyzing EtFOSAA in various matrices, including serum, plasma, water, and sediment [, , , ]. This highly sensitive and selective method allows for the quantification of EtFOSAA even at trace levels.

Q5: Are there analytical methods to assess the total burden of EtFOSAA precursors?

A: Yes, the total oxidizable precursor (TOP) assay, often modified for improved accuracy, is used to estimate the total amount of PFAS precursors, including EtFOSAA, in a sample [, ]. This assay involves oxidizing the precursors to perfluoroalkyl carboxylic acids (PFCAs), which can be readily measured, providing valuable information about the potential PFAS load.

Q6: Can analytical methods differentiate between different PFAS precursors, including EtFOSAA?

A: Yes, advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS) can differentiate between various PFAS precursors, including EtFOSAA, based on their unique fragmentation patterns and retention times [, ].

Q7: What is known about the biotransformation of EtFOSAA?

A: Studies have shown that EtFOSAA can be biotransformed into PFOS and other PFOS precursors, such as PFOSA [, ]. This biotransformation process can occur in various organisms, including bacteria and rats, highlighting the potential for EtFOSAA to contribute to the overall PFOS burden in the environment and living organisms.

Q8: How does the structure of EtFOSAA relate to its environmental persistence and bioaccumulation potential?

A: The perfluorinated alkyl chain in EtFOSAA, with its strong carbon-fluorine bonds, contributes significantly to its resistance to degradation [, , , ]. This structural feature makes it challenging for natural degradation processes to break down EtFOSAA effectively, leading to its persistence in the environment. Furthermore, the hydrophobic nature of the perfluorinated chain enhances its affinity for organic matter in sediments and biota, promoting its bioaccumulation potential [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)

![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)